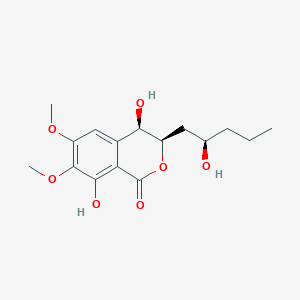
(3R,4R)-4,8-dihydroxy-3-((R)-2-hydroxypentyl)-6,7-dimethoxyisochroman-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-4,8-dihydroxy-3-((R)-2-hydroxypentyl)-6,7-dimethoxyisochroman-1-one is a hydroxybenzoic acid. It has a role as a metabolite.
Applications De Recherche Scientifique
Synthesis and Structure Elucidation
- The compound has been a subject in the field of synthetic chemistry, particularly in the synthesis of complex molecules. Kumaraswamy et al. (2014) achieved the total synthesis of related isochromanone compounds, highlighting key reactions such as catalytic enantioselective asymmetric epoxidation and an Alder–Rickert reaction for constructing the substituted phenyl ring (Kumaraswamy et al., 2014).
Pharmaceutical Research
- Research has shown that similar compounds play a role in pharmaceutical sciences. Thaisrivongs et al. (1987) describe the synthesis of angiotensinogen analogues containing an isochroman-1-one structure, demonstrating potent inhibitors of human plasma renin (Thaisrivongs et al., 1987).
Antioxidant Properties
- Manfredini et al. (2000) designed molecular combinations of antioxidants, including isochroman-1-one derivatives, that exhibited significant radical scavenging activities, suggesting their potential use as therapeutic agents in free radical damage-related pathologies (Manfredini et al., 2000).
Biological Activity
- Giles et al. (1996) investigated stereoselective isomerizations leading to compounds with the isochroman-1-one core, highlighting the relevance of such transformations in biological systems (Giles et al., 1996).
- Oliveira et al. (2011) isolated dihydroisocoumarin derivatives from endophytic fungi, demonstrating their antifungal and acetylcholinesterase inhibitory activities, a testament to the biological potential of such compounds (Oliveira et al., 2011).
Propriétés
Nom du produit |
(3R,4R)-4,8-dihydroxy-3-((R)-2-hydroxypentyl)-6,7-dimethoxyisochroman-1-one |
|---|---|
Formule moléculaire |
C16H22O7 |
Poids moléculaire |
326.34 g/mol |
Nom IUPAC |
(3R,4R)-4,8-dihydroxy-3-[(2R)-2-hydroxypentyl]-6,7-dimethoxy-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C16H22O7/c1-4-5-8(17)6-10-13(18)9-7-11(21-2)15(22-3)14(19)12(9)16(20)23-10/h7-8,10,13,17-19H,4-6H2,1-3H3/t8-,10-,13-/m1/s1 |
Clé InChI |
YVVVQBLWJYKSII-ZDSQKVDBSA-N |
SMILES isomérique |
CCC[C@H](C[C@@H]1[C@@H](C2=CC(=C(C(=C2C(=O)O1)O)OC)OC)O)O |
SMILES canonique |
CCCC(CC1C(C2=CC(=C(C(=C2C(=O)O1)O)OC)OC)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



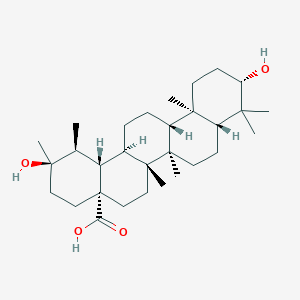
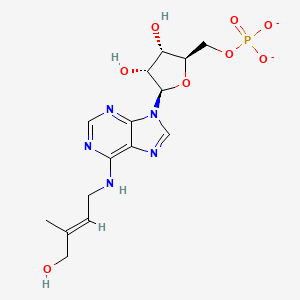
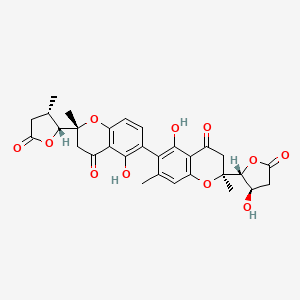
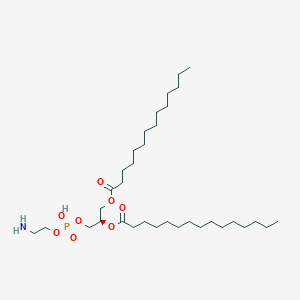
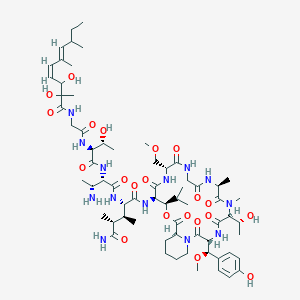
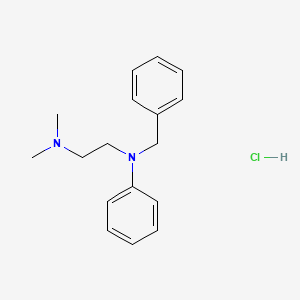
![(E)-3-[(5R,6S)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid](/img/structure/B1265233.png)
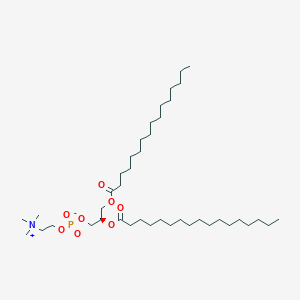
![1-[(11Z)-octadecenoyl]-2-octadecanoyl-sn-glycero-3-phosphocholine](/img/structure/B1265236.png)
![(7R)-7-isopropenyl-4-methyl-1-oxaspiro[2.5]oct-4-ene](/img/structure/B1265237.png)
![2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one](/img/structure/B1265239.png)
![5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 6-deoxyhexopyranosyl-(1->2)-[6-deoxyhexopyranosyl-(1->6)]hexopyranoside](/img/structure/B1265243.png)
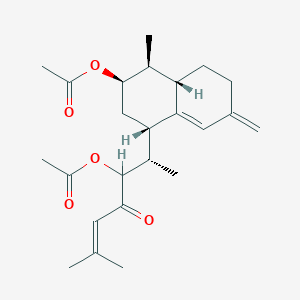
![1-O-(alpha-D-galactopyranosyl)-N-[11-(4-fluorophenyl)undecanoyl]phytosphingosine](/img/structure/B1265247.png)